ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a complex organic compound with the molecular formula C19H22O5. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol with ethyl 2-bromoacetate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s chromene core is of interest for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic uses, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromene core can interact with cellular enzymes and receptors, modulating biological processes such as oxidative stress and inflammation . Specific pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or act as a free radical scavenger.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
- Methyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
- Benzyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
Uniqueness
This compound is unique due to its specific substitution pattern on the chromene core, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a compound belonging to the class of benzochromenes, which have garnered attention due to their diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a benzochromene core with an ethyl and propanoate substituent that may influence its biological interactions.
Mechanisms of Biological Activity
Antioxidant Activity : Research indicates that compounds in the benzochromene class exhibit significant antioxidant properties. These antioxidants can scavenge free radicals, thereby reducing oxidative stress in cells. Studies have shown that derivatives of benzochromenes can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This modulation can be beneficial in conditions characterized by chronic inflammation .
Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
-
Antioxidant Efficacy :
- A study assessing the antioxidant capacity of benzochromene derivatives indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human cell lines. This effect was quantified using DPPH and ABTS assays, yielding IC50 values comparable to established antioxidants like vitamin C .
-
Anti-inflammatory Mechanism :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced tissue damage and inflammatory cell infiltration .
- Antimicrobial Activity :
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to other benzochromene derivatives:
Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
Ethyl 2-[...] | High (IC50: 25 µM) | Significant (TNF-alpha ↓) | Moderate (MIC: 64 µg/mL) |
Compound A | Moderate (IC50: 50 µM) | Low | High (MIC: 32 µg/mL) |
Compound B | High (IC50: 20 µM) | Moderate | Low (MIC: >128 µg/mL) |
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate |
InChI |
InChI=1S/C20H24O5/c1-4-13-10-16-14-8-6-7-9-15(14)20(22)25-18(16)11-17(13)24-12(3)19(21)23-5-2/h10-12H,4-9H2,1-3H3 |
InChI Key |
JZCMBRNIKRQHJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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